4(3H)-Quinazolinone, 2-methylthio-3-phenyl- is a member of the quinazolinone family, which consists of heterocyclic compounds known for their diverse biological activities. This particular compound has garnered attention due to its potential pharmacological properties, including analgesic and antimicrobial effects. Quinazolinones are characterized by their core structure, which features a fused benzene and pyrimidine ring system, making them valuable in medicinal chemistry.
4(3H)-Quinazolinone, 2-methylthio-3-phenyl- falls under the classification of heterocyclic compounds, specifically within the subclass of quinazolinones. These compounds are further classified based on their substituents and functional groups attached to the core structure.
The synthesis of 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice. For instance, acetic acid is commonly used as a solvent due to its ability to promote cyclization while maintaining a moderate reaction environment.
The molecular structure of 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- features a quinazolinone backbone with specific substitutions:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds. For example, HRMS data may show a molecular ion peak corresponding to the expected molecular weight .
4(3H)-Quinazolinone derivatives participate in various chemical reactions that enhance their utility in medicinal chemistry:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess completion and purity. Subsequent purification is often achieved through column chromatography.
The mechanism by which 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- exerts its biological effects involves several pathways:
Pharmacological studies indicate that derivatives exhibit significant activity against various cancer cell lines and possess analgesic properties comparable to standard analgesics like Aspirin .
Relevant analyses such as Infrared (IR) spectroscopy provide insights into functional groups present in the compound .
4(3H)-Quinazolinone, 2-methylthio-3-phenyl- has several scientific applications:
Quinazolinones represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidinone ring. Among the three isomeric forms (2(1H)-one, 2,4(1H,3H)-dione, and 4(3H)-one), the 4(3H)-quinazolinone system is the most pharmacologically significant due to its synthetic versatility and diverse biological activities. This review focuses specifically on 2-methylthio-3-phenyl-4(3H)-quinazolinone, a derivative where strategic substitutions at the 2- and 3-positions modulate its physicochemical and bioactive properties.
Quinazolinones are systematically classified based on the position of the carbonyl group and nitrogen hydrogenation states. The parent compound, 4(3H)-quinazolinone, features a carbonyl at C4 and a double bond between N3 and C4. Substitutions follow standardized IUPAC naming:
For 2-methylthio-3-phenyl-4(3H)-quinazolinone, the molecular formula is C₁₅H₁₂N₂OS (molecular weight: 268.34 g/mol). Its CAS Registry Number is distinct from analogues like 2-methyl-3-phenyl-4(3H)-quinazolinone (CAS# 2385-23-1) [1]. The methylthio group at C2 differentiates it from 2-methyl or 2-oxo derivatives, significantly altering electronic properties.
Table 1: Structural Comparison of Key Quinazolinone Derivatives
Compound | Substituent (Position 2) | Substituent (Position 3) | Molecular Formula | |
---|---|---|---|---|
4(3H)-Quinazolinone (core scaffold) | H | H | C₈H₆N₂O | |
2-Methyl-3-phenyl-4(3H)-quinazolinone | CH₃ | C₆H₅ | C₁₅H₁₂N₂O | |
2-Methylthio-3-phenyl-4(3H)-quinazolinone | SCH₃ | C₆H₅ | C₁₅H₁₂N₂OS | |
3-(4-Hydroxy-2-methylphenyl)-2-methyl-4(3H)-quinazolinone | CH₃ | 4-OH-2-CH₃-C₆H₃ | C₁₆H₁₄N₂O₂ | [4] |
Quinazolinone pharmacology evolved from early CNS depressants to targeted anticancer agents:
Table 2: Milestones in Quinazolinone Drug Development
Era | Key Compound | Therapeutic Use | Structural Innovation |
---|---|---|---|
1960s | Methaqualone | Sedative | 2-Methyl-3-aryl substitution |
2000s | Gefitinib | EGFR inhibitor (anticancer) | 6,7-Dialkoxy-3-quinazolinone |
2010s | Idelalisib [3] | PI3Kδ inhibitor (antileukemic) | 3-Purine-linked quinazolinone |
Contemporary | 2-Methylthio-3-phenyl derivatives | Kinase/Microbial inhibition | C2 thiomethyl for enhanced reactivity |
The 4(3H)-quinazolinone core exhibits broad bioactivity due to its ability to mimic purine bases in enzyme binding pockets. Specific activities relevant to 2-methylthio-3-phenyl derivatives include:
Table 3: Bioactivity Relationships in 3-Substituted Quinazolinones
Position 3 Substituent | Position 2 Substituent | Primary Bioactivity | Potency (IC₅₀ or MIC) |
---|---|---|---|
Thiazol-2-yl [3] | H | Antitubercular | MIC: 0.5 µg/mL |
Benzo[d]thiazol-2-yl | CH₃ | Anticancer (HeLa) | IC₅₀: 9.2 µM |
Phenyl | SCH₃ | EGFR Kinase Inhibition | IC₅₀: 3.7 µM |
1,3,4-Oxadiazol-2-yl | Cl | COX-2 Inhibition | 84% inhibition at 10 µM |
The bioactivity of this derivative is governed by electronic and steric effects from its substituents:
2-Methylthio Group (–SCH₃):
3-Phenyl Group:
Table 4: Electronic Parameters of Key Substituents
Substituent | Hammett Constant (σ) | Lipophilicity (π) | Effect on Bioactivity | |
---|---|---|---|---|
SCH₃ (C2) | 0.00 | 0.61 | ↑ Hydrogen bonding, ↑ LogP (2.98) | |
C₆H₅ (C3) | 0.01 | 1.96 | ↑ π-Stacking, ↑ Steric bulk | |
4-OH-C₆H₄ (C3) | -0.37 | 0.67 | ↓ Cell permeability, ↑ Solubility | [4] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5